5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid
CAS No.: 2121515-18-0
Cat. No.: VC11651886
Molecular Formula: C8H9BBrNO3
Molecular Weight: 257.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121515-18-0 |
|---|---|
| Molecular Formula | C8H9BBrNO3 |
| Molecular Weight | 257.88 g/mol |
| IUPAC Name | [3-bromo-5-(methylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) |
| Standard InChI Key | OHDDEMWGXPFMHZ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O |
Introduction
Structural and Physicochemical Properties
Table 1: Key Physicochemical Data
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach begins with 3-bromo-5-nitrophenylboronic acid, which undergoes reduction to the corresponding aniline derivative, followed by acylation with methyl isocyanate to introduce the N-methylcarbamoyl group . Alternative methods utilize palladium-catalyzed borylation of pre-functionalized aryl halides. For example, Miyaura borylation of 5-bromo-3-(N-methylaminocarbonyl)bromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ yields the boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid .
Optimization Challenges
Key challenges include controlling regioselectivity during boronation and minimizing debromination side reactions. The use of bulky ligands (e.g., dppf) in palladium catalysis improves selectivity for the desired para-boronation relative to the bromine substituent . Recent advances in Matteson homologation, a method employed for α-aminoboronic acids, suggest potential adaptations for introducing carbamoyl-boronic acid motifs, though this remains underexplored for the title compound .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in Suzuki-Miyaura reactions with aryl halides to form biaryl structures. Its electron-withdrawing carbamoyl group enhances electrophilicity at the boron center, facilitating transmetalation with palladium catalysts . For instance, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis yields 4′-methoxy-3-(N-methylcarbamoyl)biphenyl-5-boronic acid, a precursor to kinase inhibitors .
Oxidative Amination
Recent methodologies leveraging photoredox-copper dual catalysis enable direct coupling of aryl boronic acids with amines. In the presence of Ru(bpy)₃²⁺ and Cu(acac)₂, 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid reacts with anilines or alkylamines under aerobic conditions to form secondary amines, bypassing traditional Ullmann or Buchwald-Hartwig protocols . This approach achieves yields of 63–90% with broad functional group tolerance .
Future Directions
Drug Delivery Systems
Boronic acids’ affinity for diols positions this compound as a candidate for glucose-responsive insulin delivery or tumor-targeted nanocarriers, leveraging the acidic tumor microenvironment .
Catalytic Innovations
Adapting nickel or copper catalysis for enantioselective couplings could expand its utility in asymmetric synthesis, particularly for chiral carbamoyl-containing pharmaceuticals .
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